molecular formula C22H19ClN2O2 B12791129 Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride CAS No. 64895-06-3

Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride

Cat. No.: B12791129
CAS No.: 64895-06-3
M. Wt: 378.8 g/mol
InChI Key: SORCNEIOYLJTKW-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride is a chemical compound with the molecular formula C22H19ClN2O2. It is known for its unique structure, which includes an acridine moiety linked to a benzenepropanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride typically involves the reaction of acridine derivatives with benzenepropanoic acid under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but they generally involve steps such as condensation, reduction, and purification .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized acridine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted acridine derivatives .

Scientific Research Applications

Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The acridine moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Benzenepropanoic acid, 3-(9-acridinylamino)-, monohydrochloride: Similar in structure but with a different position of the acridine moiety.

    Acridine derivatives: Compounds containing the acridine moiety with various substituents.

Uniqueness

Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

64895-06-3

Molecular Formula

C22H19ClN2O2

Molecular Weight

378.8 g/mol

IUPAC Name

3-[2-(acridin-9-ylamino)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C22H18N2O2.ClH/c25-21(26)14-13-15-7-1-4-10-18(15)24-22-16-8-2-5-11-19(16)23-20-12-6-3-9-17(20)22;/h1-12H,13-14H2,(H,23,24)(H,25,26);1H

InChI Key

SORCNEIOYLJTKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl

Origin of Product

United States

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